molecular formula C16H13ClN2O2 B1413095 3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline CAS No. 1956386-65-4

3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline

Cat. No. B1413095
CAS RN: 1956386-65-4
M. Wt: 300.74 g/mol
InChI Key: MTGCOLLDXASIIF-UHFFFAOYSA-N
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Description

3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline is a chemical compound that belongs to a class of aromatic organic heterocyclic molecules. It has a CAS Number of 1956386-65-4 and a molecular weight of 300.74 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular formula of 3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline is C16H13ClN2O2 . The InChI code for this compound is 1S/C16H13ClN2O2/c1-20-12-8-5-9-13(21-2)15(12)14-10-6-3-4-7-11(10)18-19-16(14)17/h3-9H,1-2H3 .


Physical And Chemical Properties Analysis

3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline is a solid compound . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 300.74 .

Scientific Research Applications

Pharmacotherapeutics

3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline has potential pharmacotherapeutic applications due to its structural similarity to chalcone derivatives, which have been shown to possess a range of pharmacological properties. These include antibacterial , antifungal , anti-inflammatory , and anticancer activities . The presence of the reactive α,β-unsaturated system in the chalcone’s rings indicates potential for diverse pharmacological properties.

Antimicrobial Resistance

Chalcone derivatives have been found to inhibit targets of antibiotic-resistance development pathways. Therefore, 3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline could be studied for its ability to overcome bacterial resistance and make bacteria susceptible to antibacterial compounds .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P501 (Dispose of contents/container to…), P270 (Do not eat, drink or smoke when using this product), P264 (Wash … thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), P332+P313 (If skin irritation occurs: Get medical advice/attention), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth) .

properties

IUPAC Name

3-chloro-4-(2,6-dimethoxyphenyl)cinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-20-12-8-5-9-13(21-2)15(12)14-10-6-3-4-7-11(10)18-19-16(14)17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGCOLLDXASIIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=C(N=NC3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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